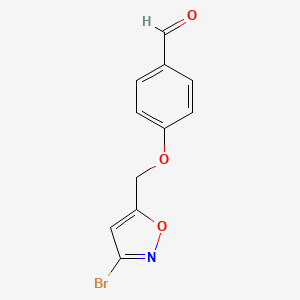
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde is a chemical compound that features a benzaldehyde moiety linked to a brominated isoxazole ring through a methoxy group Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde typically involves the formation of the isoxazole ring followed by its functionalization. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The bromination of the isoxazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the formation of the benzaldehyde moiety through a reaction with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Substitution: The bromine atom on the isoxazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 4-((3-Bromoisoxazol-5-yl)methoxy)benzoic acid
Reduction: 4-((3-Bromoisoxazol-5-yl)methoxy)benzyl alcohol
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used
Scientific Research Applications
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The isoxazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity . Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Chloroisoxazol-5-yl)methoxy)benzaldehyde
- 4-((3-Fluoroisoxazol-5-yl)methoxy)benzaldehyde
- 4-((3-Methylisoxazol-5-yl)methoxy)benzaldehyde
Comparison
Compared to its analogs, 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity through halogen bonding . The bromine atom also makes it more versatile in synthetic applications, allowing for further functionalization through substitution reactions .
Properties
Molecular Formula |
C11H8BrNO3 |
|---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
4-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C11H8BrNO3/c12-11-5-10(16-13-11)7-15-9-3-1-8(6-14)2-4-9/h1-6H,7H2 |
InChI Key |
HWHFEQJRCNZMPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CC(=NO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















